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For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-O,4'-C-Methylenecytidine is a bicyclic nucleoside analogue, commonly known as Locked

Nucleic Acid (LNA) cytidine. This modification introduces a methylene bridge between the 2'-

oxygen and the 4'-carbon of the ribose sugar. This structural constraint has profound

implications for the conformation of the nucleoside, which in turn dictates its properties when

incorporated into oligonucleotides. Understanding the precise conformational landscape of this

molecule is critical for its application in the development of therapeutic oligonucleotides,

diagnostic probes, and other areas of biotechnology. This technical guide provides an in-depth

analysis of the conformational properties of 2'-O,4'-C-methylenecytidine, supported by

quantitative data, detailed experimental protocols, and visual representations of key concepts.

The defining feature of 2'-O,4'-C-methylenecytidine is its locked N-type sugar conformation.

[1] This rigid structure pre-organizes the nucleoside for binding to complementary RNA and

DNA strands, leading to a significant increase in the thermal stability of the resulting duplexes.

Conformational Properties
The conformational rigidity of 2'-O,4'-C-methylenecytidine is best described by its sugar

pucker and the orientation of the nucleobase relative to the sugar, defined by the glycosidic

torsion angle.
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Sugar Pucker
The furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between

different puckered conformations, primarily the N-type (North) and S-type (South)

conformations. In 2'-O,4'-C-methylenecytidine, the methylene bridge locks the sugar into a

specific N-type conformation, which is closely related to the C3'-endo pucker found in A-form

nucleic acids like RNA. This pre-organization is a key factor in the high binding affinity of LNA-

modified oligonucleotides.

Glycosidic Torsion Angle
The glycosidic torsion angle (χ) describes the orientation of the cytosine base with respect to

the sugar ring. In most nucleosides, there is a preference for the anti conformation, where the

bulk of the base is positioned away from the sugar. In 2'-O,4'-C-methylenecytidine, the locked

N-type sugar pucker further stabilizes the anti conformation, which is the conformation required

for Watson-Crick base pairing in a standard double helix.

Quantitative Conformational Data
The precise conformation of 2'-O,4'-C-methylenecytidine can be described by a set of torsion

angles and sugar pucker parameters. While a crystal structure for the isolated monomer of 2'-
O,4'-C-methylenecytidine is not readily available in the public domain, data from related LNA-

containing structures and computational models provide a detailed picture of its geometry. The

table below summarizes key conformational parameters.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b8296321?utm_src=pdf-body
https://www.benchchem.com/product/b8296321?utm_src=pdf-body
https://www.benchchem.com/product/b8296321?utm_src=pdf-body
https://www.benchchem.com/product/b8296321?utm_src=pdf-body
https://www.benchchem.com/product/b8296321?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8296321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Description Typical Value

Sugar Pucker

Phase Angle of Pseudorotation

(P)

Describes the type of sugar

pucker.
~10° - 30° (N-type)

Puckering Amplitude (ν_max)
Describes the degree of

puckering.
~35° - 45°

Backbone Torsion Angles

α (O3'-P-O5'-C5') Not applicable for monomer

β (P-O5'-C5'-C4') Not applicable for monomer

γ (O5'-C5'-C4'-C3')
Describes the orientation of

the 5'-hydroxyl group.
gauche+ (~50°)

δ (C5'-C4'-C3'-O3') Correlates with sugar pucker. ~80° - 90°

ε (C4'-C3'-O3'-P) Not applicable for monomer

ζ (C3'-O3'-P-O5') Not applicable for monomer

Glycosidic Torsion Angle

χ (O4'-C1'-N1-C2)
Describes the orientation of

the base.
anti (~ -160°)

Note: These values are typical for LNA monomers within oligonucleotides and are expected to

be very similar for the isolated monomer.

Experimental Protocols
The conformational analysis of 2'-O,4'-C-methylenecytidine relies on a combination of

experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of nucleosides in

solution.
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Protocol for ¹H NMR Analysis:

Sample Preparation: Dissolve a 1-5 mg sample of 2'-O,4'-C-methylenecytidine in a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆). Add a known amount of a reference standard

(e.g., TSP or TMS) for chemical shift calibration.

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR

spectrometer (e.g., 500 MHz or higher).

Spectral Analysis:

Chemical Shifts: Analyze the chemical shifts of the sugar protons (H1', H2', H3', H4', H5',

H5'').

Coupling Constants: Measure the scalar coupling constants (J-couplings) between

adjacent protons, particularly ³J(H1'-H2'), ³J(H2'-H3'), and ³J(H3'-H4'). The small value of

³J(H1'-H2') (typically < 2 Hz) is characteristic of an N-type sugar pucker.

NOESY/ROESY Experiments: Acquire two-dimensional Nuclear Overhauser Effect

Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

spectra to determine the spatial proximity of protons. The observation of a strong NOE

between the base proton (H6) and the H1' proton, and the absence of a strong NOE to H2',

confirms the anti conformation of the glycosidic bond.

X-ray Crystallography
X-ray crystallography provides the most precise atomic-level picture of the molecule in the solid

state.

Protocol for Single Crystal X-ray Diffraction:

Crystallization: Grow single crystals of 2'-O,4'-C-methylenecytidine of suitable size and

quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and

may require screening of various solvents, temperatures, and crystallization techniques (e.g.,

slow evaporation, vapor diffusion).[2][3]
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Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-

ray beam.[2][3] The diffracted X-rays are recorded on a detector.

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron

density map of the molecule. This map is then used to build and refine a 3D model of the

molecule, yielding precise atomic coordinates, bond lengths, bond angles, and torsion

angles.[3]

Computational Modeling
Computational methods are used to complement experimental data and to explore the

conformational energy landscape of the molecule.

Protocol for Conformational Modeling:

Structure Building: Generate an initial 3D structure of 2'-O,4'-C-methylenecytidine using

molecular modeling software.

Conformational Search: Perform a systematic or stochastic conformational search to identify

low-energy conformations.

Quantum Mechanical Calculations: For the identified low-energy conformers, perform high-

level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to obtain

accurate geometries and relative energies.[4][5]

Analysis: Analyze the calculated structures to determine sugar pucker parameters, torsion

angles, and other geometric features. Compare the results with experimental data from NMR

and X-ray crystallography.

Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the

conformational analysis of 2'-O,4'-C-methylenecytidine.
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Sugar pucker equilibrium in unmodified vs. LNA-modified ribose.
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Workflow for the conformational analysis of 2'-O,4'-C-methylenecytidine.

Conclusion
The conformational analysis of 2'-O,4'-C-methylenecytidine reveals a molecule with a rigidly

defined N-type sugar pucker and a preference for the anti glycosidic torsion angle. This locked

conformation is the structural basis for the remarkable properties of LNA-modified

oligonucleotides, including their enhanced binding affinity and nuclease resistance. The
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combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides

a comprehensive understanding of the conformational landscape of this important nucleoside

analogue, guiding its rational application in the development of next-generation nucleic acid-

based technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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